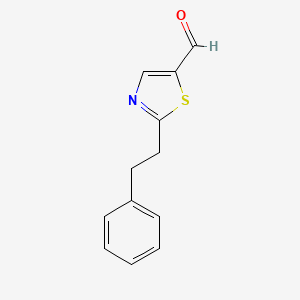

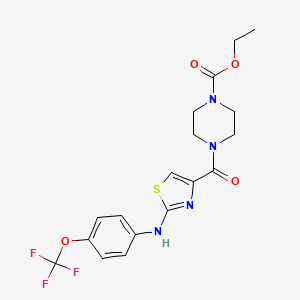

N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

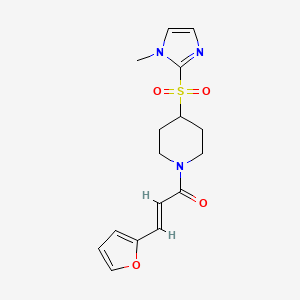

“N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C16H17N3OS . It is a part of a collection of rare and unique chemicals used by early discovery researchers .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide” is represented by the linear formula C16H17N3OS . The molecular weight of this compound is 315.397 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide” are not fully detailed in the retrieved data. The molecular weight is 315.397 and the linear formula is C16H17N3OS .Scientific Research Applications

Catalysis and Nanoparticle Formation

The compound has been investigated for its role in catalysis and nanoparticle synthesis. Specifically, Pd(II)–ONO pincer complexes containing acylthiourea ancillary ligands were used to generate palladium (Pd) nanoparticles in situ during Heck coupling reactions. The size of these Pd nanoparticles was significantly influenced by the substituents in the ancillary ligand. Notably, the complex [Pd(ONO)((N-benzylcarbamothioyl)benzamide)] produced the smallest Pd nanoparticles (average size of 3.7 nm) and exhibited high catalytic activity in the Heck coupling reaction .

Corrosion Inhibition

In the field of corrosion inhibition, Ni(II) and Cu(II) complexes with N-(benzylcarbamothioyl)benzamide were synthesized and evaluated as inhibitors for mild steel in hydrochloric acid (HCl) solutions. These complexes demonstrated promising corrosion inhibition properties .

properties

IUPAC Name |

1-benzyl-3-[(2-phenylacetyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-15(11-13-7-3-1-4-8-13)18-19-16(21)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCVVFIAYUZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=S)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)

![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)

![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)